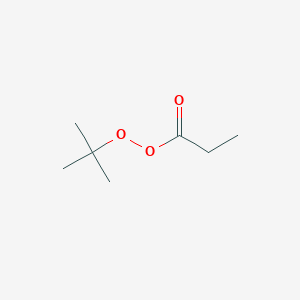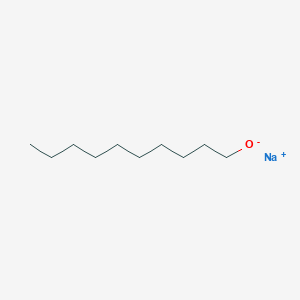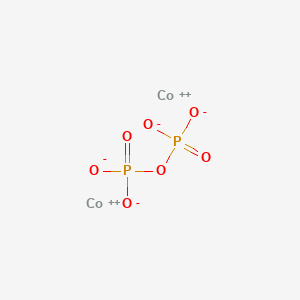
Acetylisothiocyanat
Übersicht
Beschreibung
Acetyl isothiocyanate is an organic compound with the molecular formula CH3CONCS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities and are commonly found in cruciferous vegetables. Acetyl isothiocyanate is a valuable reagent in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Acetyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including heterocycles and thioureas.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Isothiocyanates, including Acetyl Isothiocyanate, primarily target the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
Once inside the cells, isothiocyanates engage in a reaction with glutathione , catalyzed by the enzyme glutathione S-transferase (GST) . The activation of Nrf2 stands as a pivotal mechanism of action for all isothiocyanates, playing a key role in both antioxidative and anti-inflammatory activities .
Pharmacokinetics
Isothiocyanates are rapidly absorbed in the blood, with the peak observed 3 hours after ingestion . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid .
Result of Action
Isothiocyanates have been shown to block cell cycle progression in various types of cancer cells . They also mitigate inflammation by modulating NF-κB signaling through reduced pro-inflammatory cytokines such as NF-κB, IL-1β, and IL-6 .
Action Environment
The action of isothiocyanates can be influenced by environmental factors. For instance, the highest amount of isothiocyanates are found in the intestinal mucosa, in the liver, in the kidneys, and in the bladder, followed by the lungs and the spleen . This distribution can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of acetyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction proceeds as follows:
CH3COCl+KSCN→CH3CONCS+KCl
Another method involves the reaction of acetic anhydride with ammonium thiocyanate:
(CH3CO)2O+NH4SCN→CH3CONCS+CH3COOH+NH3
Industrial Production Methods: Industrial production of acetyl isothiocyanate typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines to form thioureas.
Hydrolysis: In the presence of water, acetyl isothiocyanate hydrolyzes to form acetic acid and thiocyanic acid.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: React with acetyl isothiocyanate to form thioureas under mild conditions.
Water: Hydrolysis occurs readily in aqueous solutions.
Alcohols: Can react to form esters of thiocyanic acid.
Major Products Formed:
Thioureas: Formed from the reaction with amines.
Acetic Acid and Thiocyanic Acid: Products of hydrolysis.
Esters of Thiocyanic Acid: Formed from reactions with alcohols.
Vergleich Mit ähnlichen Verbindungen
Allyl Isothiocyanate: Known for its pungent odor and presence in mustard oil.
Phenyl Isothiocyanate: Used in amino acid sequencing (Edman degradation).
Benzyl Isothiocyanate: Exhibits significant anticancer properties.
Uniqueness of Acetyl Isothiocyanate:
Reactivity: Acetyl isothiocyanate is highly reactive due to the presence of the acetyl group, making it a valuable reagent in organic synthesis.
Applications: Its unique reactivity profile allows for specific applications in enzyme inhibition and protein modification studies.
Eigenschaften
IUPAC Name |
acetyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS/c1-3(5)4-2-6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITFJKNVGRZRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157602 | |
| Record name | Acetyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13250-46-9 | |
| Record name | Acetyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013250469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)




![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)


